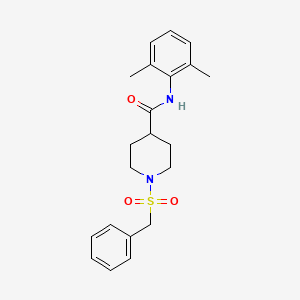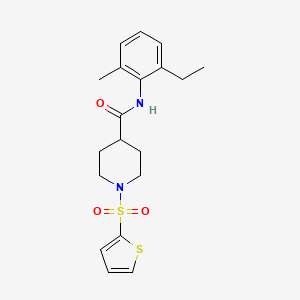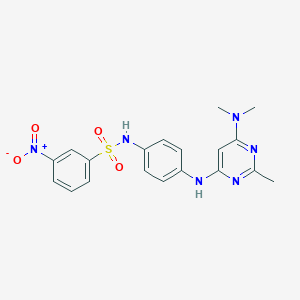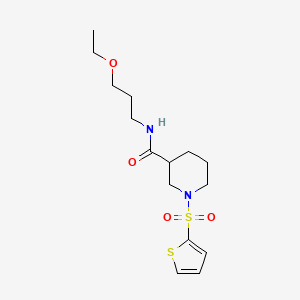![molecular formula C20H22F2N2O3S B11336318 N-(2,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336318.png)
N-(2,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and a difluorophenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base like triethylamine.
Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction, often using a difluorobenzene derivative and a suitable nucleophile.
Final Coupling: The final step involves coupling the intermediate with 3-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be used to streamline the process and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-(2,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-difluorophenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
- N-(2,4-difluorophenyl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxamide
- N-(2,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxylate
Uniqueness
Compared to similar compounds, N-(2,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide may exhibit unique properties due to the specific combination of functional groups. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity, while the sulfonyl group contributes to solubility and reactivity. These features make it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C20H22F2N2O3S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22F2N2O3S/c1-14-3-2-4-15(11-14)13-28(26,27)24-9-7-16(8-10-24)20(25)23-19-6-5-17(21)12-18(19)22/h2-6,11-12,16H,7-10,13H2,1H3,(H,23,25) |
Clé InChI |
QLYYLNGFFXXPRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide](/img/structure/B11336237.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11336245.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11336251.png)
![1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11336254.png)
![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B11336260.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide](/img/structure/B11336269.png)


methanone](/img/structure/B11336289.png)
![6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11336293.png)

![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide](/img/structure/B11336304.png)
![N-(3-ethoxypropyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336307.png)

